

An In-depth Technical Guide to 3-Bromobenzaldehyde: Structure, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzaldehyde is a pivotal aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring both a reactive aldehyde group and a bromine atom on the phenyl ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of **3-Bromobenzaldehyde**, including its molecular structure, physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry and drug development.

Molecular Structure and Properties

3-Bromobenzaldehyde, with the chemical formula C₇H₅BrO, is a substituted aromatic compound.[1][2][3] The molecule consists of a benzene ring where a bromine atom is substituted at the meta (3-) position relative to an aldehyde group (-CHO). This substitution pattern influences the molecule's reactivity, making the aldehyde group susceptible to nucleophilic attack and the aromatic ring amenable to further functionalization, particularly through cross-coupling reactions at the carbon-bromine bond.[4][5]



The physicochemical properties of **3-Bromobenzaldehyde** are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C7H5BrO	[3]
Molecular Weight	185.02 g/mol	[3]
CAS Number	3132-99-8	[3]
Appearance	Colorless to light yellow liquid or crystalline solid	[6]
Melting Point	18-21 °C	[6]
Boiling Point	233-236 °C	[6]
Density	1.587 g/mL at 25 °C	[6]
Refractive Index (n20/D)	1.593	[7]
Flash Point	96 °C	[8]
Solubility	Soluble in common organic solvents like ethanol and ether; insoluble in water.	[5]

Synthesis of 3-Bromobenzaldehyde

Several synthetic routes to **3-Bromobenzaldehyde** have been established. The selection of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. Two common laboratory-scale protocols are detailed below.

Experimental Protocol: Electrophilic Bromination of Benzaldehyde

This method involves the direct bromination of benzaldehyde in the presence of a Lewis acid catalyst, which directs the incoming electrophile to the meta position.

Materials:



- Benzaldehyde (0.50 mol, 54.6 g)
- 1,2-Dichloroethane (250 g)
- Anhydrous Aluminum Chloride (98%, 0.65 mol, 88.6 g)
- Bromine (0.55 mol, 88.0 g)
- Ice water
- 0.5% aqueous sodium carbonate solution

Procedure:

- To a mixture of 1,2-dichloroethane (250 g) and 98% aluminum chloride (88.6 g), add 97% benzaldehyde (54.6 g) over 1 hour at 40°C.[9]
- After the addition of benzaldehyde, add bromine (88.0 g) dropwise over 2 hours at the same temperature (40°C).[9]
- Stir the reaction mixture for an additional 2 hours at 40°C.[9]
- Upon completion, pour the reaction mixture into ice water (375.0 g) and stir thoroughly.[9]
- Allow the layers to separate and collect the organic phase.
- Wash the organic phase sequentially with 100 mL of water, 100 mL of 0.5% aqueous sodium carbonate solution, and finally with 100 mL of water.[9]
- The resulting organic layer contains the desired 3-bromobenzaldehyde, which can be further purified by distillation.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

This protocol utilizes a halogen-metal exchange reaction followed by formylation to introduce the aldehyde group.



Materials:

- 1,3-Dibromobenzene (10.0 mmol, 2.36 g)
- n-Butylmagnesium chloride (2.00 M in THF, 4.00 mmol, 2.00 mL)
- n-Butyllithium (1.55 M in hexane, 8.06 mmol, 5.20 mL)
- Toluene (25 mL)
- N,N-Dimethylformamide (DMF) (13 mmol, 1.0 mL)
- 10% aqueous acetic acid (20 mL)
- · Magnesium sulfate

Procedure:

- Add n-Butylmagnesium chloride (2.00 mL) to an ice-cooled solution of n-butyllithium (5.20 mL).[10]
- Stir the resulting suspension at 0°C for 15 minutes.[10]
- To this suspension, add a toluene solution (25 mL) containing 1,3-dibromobenzene (2.36 g)
 dropwise over 15 minutes, maintaining the temperature below 5°C.[10]
- Stir the suspension at 0°C for 5 hours.[10]
- Add N,N-dimethylformamide (1.0 mL) and stir for an additional 30 minutes at 0°C.[10]
- Quench the reaction by adding 10% aqueous acetic acid (20 mL).[10]
- Extract the mixture twice with toluene (20 mL each).[10]
- Combine the organic extracts, wash with water (20 mL), and dry over magnesium sulfate.
 [10]
- The product can be purified by flash column chromatography on silica gel using a hexaneethyl acetate (25:1, v/v) solvent system to yield **3-bromobenzaldehyde** as a pale yellowish



crystalline solid.[10]

Chemical Reactivity and Applications in Drug Development

3-Bromobenzaldehyde is a valuable building block in medicinal chemistry due to its two distinct reactive sites. The aldehyde functionality allows for transformations such as aldol condensations, Wittig reactions, and reductive aminations, while the bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[4][5] This dual reactivity enables the synthesis of complex molecular scaffolds from a relatively simple starting material.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The aldehyde group readily participates in base-catalyzed condensation reactions with ketones to form chalcones, which are precursors to flavonoids and other biologically active compounds.

Experimental Protocol: Synthesis of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Materials:

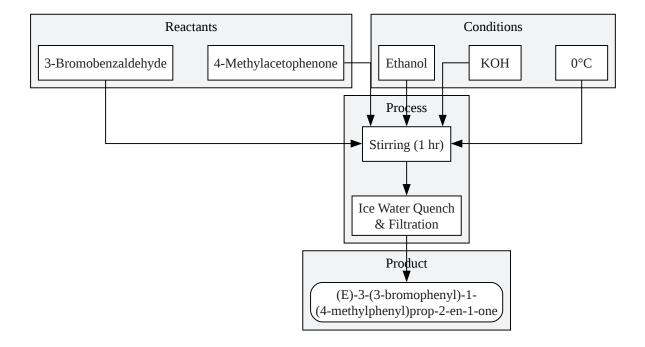
- **3-Bromobenzaldehyde** (0.01 mol, 1.86 g)
- 4-Methylacetophenone (0.01 mol, 1.34 g)
- Ethanol (25 mL)
- 50% Potassium Hydroxide (KOH) solution (2.5 mL)
- Crushed ice

Procedure:

- Dissolve 4-methylacetophenone (1.34 g) and 3-bromobenzaldehyde (1.86 g) in ethanol (25 mL) in a flask and cool to 273 K (0 °C).[11]
- To this solution, add 50% KOH solution (2.5 mL).[11]



- Stir the mixture for one hour at this temperature.[11]
- Pour the reaction mixture into crushed ice.[11]
- Collect the resulting yellow precipitate by filtration.[11]
- The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[11]



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Caption: Workflow for Claisen-Schmidt condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. **3- Bromobenzaldehyde** can react with a phosphorus ylide to form a 3-bromostyrene derivative,



introducing a carbon-carbon double bond. This is a key transformation for extending carbon chains and creating precursors for polymerization or further functionalization.



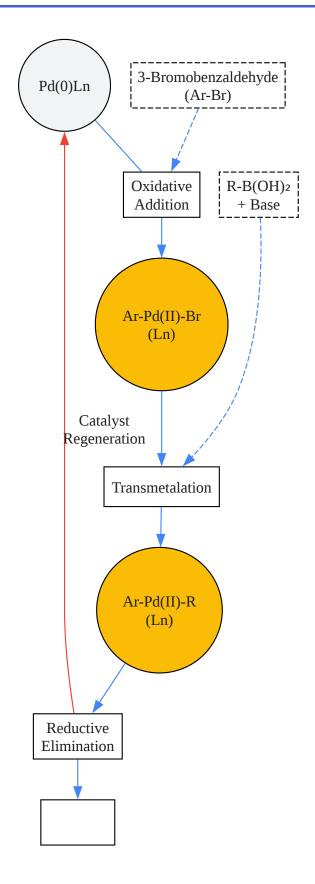
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Caption: Logical workflow of the Wittig reaction.

Suzuki Cross-Coupling

The bromine atom on the aromatic ring of **3-bromobenzaldehyde** serves as an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of a carbon-carbon bond between the brominated carbon and a carbon atom from an organoboron reagent (e.g., a boronic acid or ester). This reaction is fundamental in constructing biaryl structures, which are common motifs in many pharmaceutical agents.





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